molecular formula C21H22N2O2S B126374 (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine CAS No. 167316-27-0

(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

Cat. No. B126374
M. Wt: 366.5 g/mol
InChI Key: UOPFIWYXBIHPIP-SFTDATJTSA-N
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Description

“(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine” is a chemical compound with the molecular formula C21H22N2O2S . It is also known by other names such as (S,S)-TSDPEN and N-((1S,2S)-2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide .


Molecular Structure Analysis

The molecular weight of this compound is 366.5 g/mol . The IUPAC name is N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

This compound has a melting point of 128-131 °C and a predicted boiling point of 537.3±60.0 °C . It has a density of 1.1440 (rough estimate) and a refractive index of 30 ° (C=1, CHCl3) . It is soluble in hot acetonitrile .

Scientific Research Applications

  • Asymmetric Transfer Hydrogenation : This compound has been utilized as a ligand in rhodium and iridium complexes for asymmetric transfer hydrogenation of ketones. These complexes have been shown to effectively convert different ketones into their corresponding alcohols with high enantiomeric excesses, demonstrating the compound's potential in producing chiral alcohols (Mashima, Abe, & Tani, 1998).

  • Catalysis in Hydrogenation Reactions : The compound has been a crucial part of catalyst systems, especially in ruthenium half-sandwich compounds. These systems have been used for the enantioselective hydrogen transfer catalysis of ketones, highlighting the compound's role in enhancing stereoselectivity and activity in catalytic reactions (Soleimannejad, Sisson, & White, 2003).

  • Synthesis of Nitrogen-Substituted Compounds : In another study, the compound was involved in the reaction with disulfur dichloride, leading to the formation of unique nitrogen-substituted thiosulfinyl compounds and new heterocycles. This indicates its utility in the synthesis of novel chemical structures (Yoshida, Sugihara, & Nakayama, 2007).

  • Heterogeneous Asymmetric Transfer Hydrogenation : A notable application of this compound is in the field of heterogeneous catalysis. It has been used to immobilize chiral Ru-TsDPEN-derived catalysts on various supports, exhibiting high catalytic activities and enantioselectivities in the asymmetric transfer hydrogenation of ketones (Liu, Gu, Wang, & Tu, 2004).

  • Water-Soluble Ligand Synthesis : Researchers have synthesized water-soluble analogs of this compound for use in ruthenium-catalyzed reductions. These water-soluble ligands have shown high enantioselectivity and moderate activity in the reduction of aromatic ketones (Bubert, Blacker, Brown, Crosby, Fitzjohn, Muxworthy, Thorpe, & Williams, 2001).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPFIWYXBIHPIP-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425045
Record name N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

CAS RN

167316-27-0
Record name N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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